5-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione
Description
The compound 5-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione is a structurally complex quinazoline-dione derivative. Its core consists of a fused [1,3]dioxolo[4,5-g]quinazoline-6,8-dione system, with two key substituents:
- Position 7: A (3-phenyl-1,2,4-oxadiazol-5-yl)methyl group, introducing a rigid heterocyclic moiety known for pharmacological relevance.
While direct synthesis data for this compound is unavailable, analogous structures (e.g., ) suggest that its preparation likely involves multi-step reactions, including cycloadditions for the oxadiazole ring and nucleophilic substitutions for the quinazoline core .
Properties
CAS No. |
894932-48-0 |
|---|---|
Molecular Formula |
C28H22N4O8 |
Molecular Weight |
542.504 |
IUPAC Name |
5-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione |
InChI |
InChI=1S/C28H22N4O8/c1-36-21-9-8-17(10-22(21)37-2)20(33)13-31-19-12-24-23(38-15-39-24)11-18(19)27(34)32(28(31)35)14-25-29-26(30-40-25)16-6-4-3-5-7-16/h3-12H,13-15H2,1-2H3 |
InChI Key |
GORYEVGYMHVTJU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)CN2C3=CC4=C(C=C3C(=O)N(C2=O)CC5=NC(=NO5)C6=CC=CC=C6)OCO4)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
5-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione is a complex organic compound that has garnered interest due to its potential pharmacological properties. This compound features a quinazoline core fused with a dioxole ring and incorporates various functional groups such as dimethoxyphenyl and oxadiazole moieties. The unique structural attributes suggest a diverse range of biological activities.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 542.5 g/mol. Its IUPAC name reflects its complex structure, which is critical for understanding its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C28H22N4O8 |
| Molecular Weight | 542.5 g/mol |
| IUPAC Name | 5-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione |
| InChI | InChI=1S/C28H22N4O8/c1-36... |
The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes and receptors. The presence of the oxadiazole moiety enhances its pharmacological profile by potentially increasing binding affinity to biological targets. Preliminary studies suggest that it may modulate pathways involved in cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that compounds similar to 5-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,3]dioxolo[4,5-g]quinazoline have shown significant antimicrobial effects. For instance:
- Bactericidal Effects : Studies on derivatives of oxadiazole report strong bactericidal effects against Staphylococcus spp., suggesting potential applications in treating bacterial infections .
Cytotoxicity Studies
Cytotoxicity assays have been performed on various cell lines to evaluate the safety profile of the compound:
- Cell Viability : Compounds derived from similar structures demonstrated varying degrees of cytotoxicity against L929 cells. Notably, one derivative showed increased cell viability at certain concentrations .
Antitumor Activity
The quinazoline family is known for its antitumor properties:
- In Vitro Studies : Compounds with similar structures have been reported to exhibit cytotoxicity against cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer) cells . The mechanism involves inducing apoptosis and inhibiting cell proliferation.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Oxadiazole Derivatives :
-
Antitumor Activity Assessment :
- Objective: To assess the efficacy against various cancer cell lines.
- Results: Significant inhibition of cell growth was observed in treated cancer cells compared to controls .
Comparison with Similar Compounds
Structural Analogues of the Quinazoline-Dione Core
The closest structural analogue is 7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione (C₁₈H₁₂N₄O₅, MW 364.317), which shares the same core but lacks the 5-(3,4-dimethoxyphenyl)-2-oxoethyl group . Key differences include:
- Bioactivity : The base compound’s activity is unreported, but quinazoline-diones are often explored for kinase inhibition or anticancer effects. The target’s dimethoxyphenyl group may enhance binding to hydrophobic pockets in biological targets.
Oxadiazole-Containing Analogues
Compounds with 3-phenyl-1,2,4-oxadiazole moieties (e.g., ) exhibit diverse bioactivities:
- Anticonvulsant Activity : Chromen-2-one derivatives with oxadiazole substituents (e.g., compound 6e in ) show potent activity at 30 mg/kg in maximal electroshock (MES) tests .
- Antimicrobial Effects : Spiro compounds with oxadiazole rings () demonstrate moderate-to-strong activity against bacterial and fungal strains .
- Synthetic Routes : Oxadiazoles are typically synthesized via cycloaddition () or tetrazole-acid couplings (), suggesting plausible pathways for the target compound’s oxadiazole moiety .
Methoxyphenyl-Containing Analogues
Trimethoxyphenyl groups, as in combretastatin analogues (), are associated with antitubulin activity (IC₅₀ < 1 µM in some cases) . The target’s 3,4-dimethoxyphenyl group may similarly disrupt microtubule dynamics, though its substitution pattern differs.
Physicochemical and Pharmacokinetic Comparisons
Triazole and thiadiazine derivatives () highlight critical parameters:
- Lipophilicity : The target’s dimethoxyphenyl and oxadiazole groups likely increase logP (>3), favoring membrane permeability but reducing aqueous solubility.
Data Table: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
